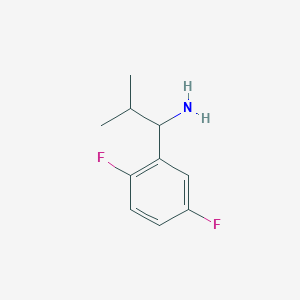

![molecular formula C12H11ClFN3 B1451971 4-(3-氯-4-氟苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶 CAS No. 1189749-85-6](/img/structure/B1451971.png)

4-(3-氯-4-氟苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶

描述

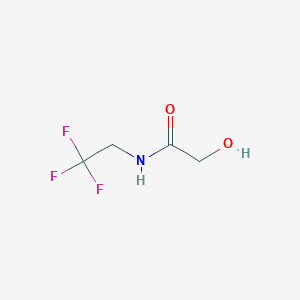

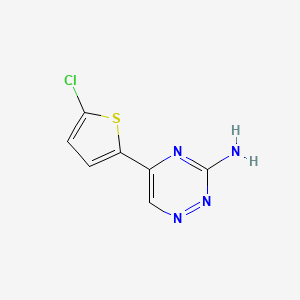

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a useful research compound. Its molecular formula is C12H11ClFN3 and its molecular weight is 251.69 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

生物活性

与“4-(3-氯-4-氟苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶”类似的化合物,例如吡唑啉衍生物,已被研究用于其生物活性 . 这些化合物已显示出一系列生物和药理活性,包括抗菌、抗真菌、抗寄生虫、抗炎、抗抑郁、抗惊厥、抗氧化和抗肿瘤活性 .

神经毒性潜力

类似化合物的 神经毒性潜力 已得到调查。 例如,一项研究调查了新合成的吡唑啉衍生物对鱼苗脑中的乙酰胆碱酯酶 (AChE) 活性和丙二醛 (MDA) 水平的影响 . 这可能是“4-(3-氯-4-氟苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶”的潜在应用领域。

代谢型谷氨酸受体 4 (mGlu4) 的阳性变构调节剂

一种具有类似结构的化合物,N-(3-氯-4-氟苯基)-1H-吡唑并[4,3-b]吡啶-3-胺 (VU0418506),已被确定为代谢型谷氨酸受体 4 (mGlu4) 的阳性变构调节剂 (PAM) . 该受体与帕金森病的临床前啮齿动物模型有关 .

抗菌和抗病毒活性

吡啶化合物与“4-(3-氯-4-氟苯基)-4,5,6,7-四氢-3H-咪唑并[4,5-c]吡啶”具有类似的结构,已被研究用于其抗菌和抗病毒活性 . 它们已在一组细菌菌株、酵母菌和丝状真菌上进行了测试 .

酪氨酸酶抑制剂

含有 3-氯-4-氟苯基基团的化合物已被确定为酪氨酸酶抑制剂 . 酪氨酸酶是一种在黑色素生成中至关重要的酶,该酶的抑制剂在治疗与色素沉着相关的疾病方面具有潜在的应用 .

作用机制

Target of Action

Similar compounds have been known to interact with various receptors and enzymes, influencing a range of biological processes .

Mode of Action

It’s worth noting that compounds with similar structures often interact with their targets through a combination of hydrophobic interactions, hydrogen bonding, and van der waals forces .

Biochemical Pathways

Related compounds have been associated with various biochemical pathways, including those involved in the regulation of reactive oxygen species and the cholinergic nervous system .

Result of Action

Similar compounds have been known to exert a variety of effects at the molecular and cellular levels, including modulation of enzyme activity and influence on cellular signaling pathways .

Action Environment

It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .

生化分析

Biochemical Properties

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with metabotropic glutamate receptor 4 (mGlu4), acting as a positive allosteric modulator This interaction enhances the receptor’s response to its natural ligand, leading to various downstream effects

Cellular Effects

The effects of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with mGlu4 can lead to changes in intracellular calcium levels, which in turn affects various cellular processes . Moreover, the compound has been observed to impact gene expression related to neuroprotection and anti-inflammatory responses, making it a potential candidate for therapeutic applications in neurodegenerative diseases.

Molecular Mechanism

At the molecular level, 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exerts its effects through specific binding interactions with biomolecules. Its role as a positive allosteric modulator of mGlu4 involves binding to a site distinct from the receptor’s active site, thereby enhancing the receptor’s response to its natural ligand . This modulation can lead to enzyme inhibition or activation, depending on the specific signaling pathway involved. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function require further investigation. In vitro studies have indicated that prolonged exposure to the compound can lead to sustained changes in gene expression and cellular metabolism, suggesting potential long-term benefits or risks depending on the context of its use.

Dosage Effects in Animal Models

The effects of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine vary with different dosages in animal models. At lower doses, the compound has been shown to enhance neuroprotective and anti-inflammatory responses without significant adverse effects . At higher doses, toxic effects such as neurotoxicity and behavioral changes have been observed. These findings highlight the importance of careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites. These metabolites may have distinct biological activities, contributing to the overall effects of the compound.

Transport and Distribution

The transport and distribution of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. Additionally, it can accumulate in certain tissues, potentially leading to localized effects depending on the context of its use.

Subcellular Localization

The subcellular localization of 4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various signaling proteins and enzymes . Additionally, it may be targeted to specific organelles such as the mitochondria or endoplasmic reticulum, depending on the presence of targeting signals or post-translational modifications.

属性

IUPAC Name |

4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFN3/c13-8-5-7(1-2-9(8)14)11-12-10(3-4-15-11)16-6-17-12/h1-2,5-6,11,15H,3-4H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJZJEIMLNLQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=C1NC=N2)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

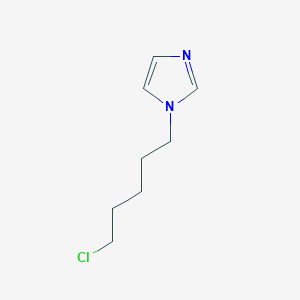

![1-{[methyl(propan-2-yl)carbamoyl]methyl}-1H-indole-4-carboxylic acid](/img/structure/B1451891.png)

![3-[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1451895.png)

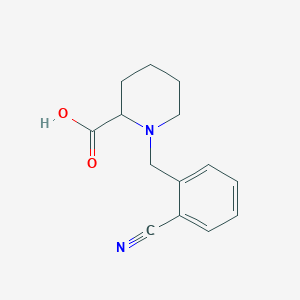

![4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B1451902.png)

![3-[3-(morpholin-4-yl)propyl]-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1451904.png)

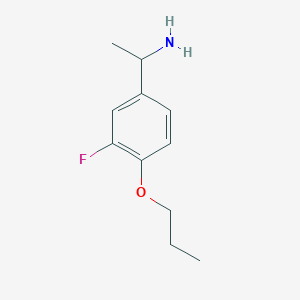

![2-chloro-N-[(3-fluoro-4-methoxyphenyl)methyl]-N-methylpropanamide](/img/structure/B1451906.png)